molecular formula C25H40N4O6 B049557 Glidobactin F CAS No. 119259-72-2

Glidobactin F

Cat. No. B049557
M. Wt: 492.6 g/mol
InChI Key: OJDBZOSAZHSDPV-UELYFCGDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glidobactin F is a natural product that is derived from the bacteria Burkholderia thailandensis. It is a cyclic lipopeptide that has shown potential as an antibiotic due to its ability to inhibit the growth of certain bacteria.

Scientific Research Applications

  • Biosynthesis and Genetic Analysis :

    • Glidobactins are synthesized by a gene cluster identified in soil bacteria, with glidobactin F being one of the compounds in this family. This gene cluster is involved in the production of unique peptide parts of glidobactins, which are crucial for their biological activity (Schellenberg, Bigler, & Dudler, 2007).
  • Structural Analysis and Genome Sequencing :

    • The complete genome sequence of the glidobactin-producing strain Polyangium brachysporum DSM7029 has been reported. This data is essential for understanding the mechanism of glidobactin biosynthesis and advancing research in this area (Tang et al., 2015).
  • Bioactivity and Potential Applications :

    • Glidobactin-like natural products (GLNPs), including glidobactin A, have been identified as potent proteasome inhibitors. They are considered promising candidates for anticancer drug development. This research provides a basis for engineering the biosynthetic gene cluster (BGC) to generate new GLNPs and optimize these natural products for potential therapeutic use (Zhao et al., 2021).
  • Heterologous Production and Optimization :

    • The biosynthetic gene cluster of glidobactin from Burkholderia DSM7029 has been cloned and expressed heterologously in E. coli, improving the yield of glidobactin A. This research lays the foundation for generating new proteasome inhibitors through molecular engineering (Bian et al., 2014).
  • Enzymatic Characterization for Synthetic Applications :

    • The lysine 4-hydroxylase GlbB, from the glidobactin biosynthetic gene cluster, has been characterized. Despite its narrow substrate specificity, GlbB catalyzes the hydroxylation of L-lysine with excellent turnover and selectivity, demonstrating its utility in the preparation of key dipeptide fragments of glidobactin (Amatuni & Renata, 2019).
  • Biocatalysis in Glidobactin Biosynthesis :

    • The initiation nonribosomal peptide synthetase (NRPS) module GlbF was studied for its role in N-acylation during glidobactin biosynthesis. This research contributes to understanding the biosynthesis of hybrid NRPS-PKS natural products and their role as proteasome inhibitors (Imker et al., 2010).

properties

CAS RN

119259-72-2

Product Name

Glidobactin F

Molecular Formula

C25H40N4O6

Molecular Weight

492.6 g/mol

IUPAC Name

(2E,4E)-N-[(2S,3R)-3-hydroxy-1-[[(3Z,5S,8S,10S)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]deca-2,4-dienamide

InChI

InChI=1S/C25H40N4O6/c1-4-5-6-7-8-9-10-11-22(33)29-23(18(3)30)25(35)28-20-16-19(31)14-15-26-21(32)13-12-17(2)27-24(20)34/h8-13,17-20,23,30-31H,4-7,14-16H2,1-3H3,(H,26,32)(H,27,34)(H,28,35)(H,29,33)/b9-8+,11-10+,13-12-/t17-,18+,19-,20-,23-/m0/s1

InChI Key

OJDBZOSAZHSDPV-UELYFCGDSA-N

Isomeric SMILES

CCCCC/C=C/C=C/C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@H]1C[C@H](CCNC(=O)/C=C\[C@@H](NC1=O)C)O

SMILES

CCCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O

Canonical SMILES

CCCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O

synonyms

glidobactin F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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